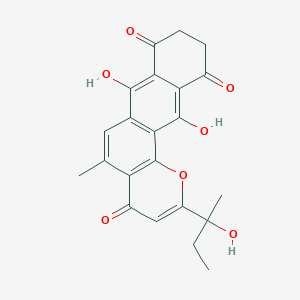
Parimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parimycin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Applications in Cancer Research
Cytotoxic Activity:
Parimycin has demonstrated significant cytotoxic effects against various human tumor cell lines. Research indicates that it is effective against:
- Stomach cancer (GXF 251L)
- Lung cancer (H460)
- Breast cancer (MCF-7)
- Other cancer types such as those derived from melanoma and colon carcinoma .
The compound's ability to induce cell death in these lines suggests its potential as a chemotherapeutic agent.
Mechanism of Action:
The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is believed to interfere with cellular processes crucial for tumor growth and survival, potentially through the induction of apoptosis or disruption of cellular metabolism .
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating infections caused by resistant bacterial strains. Its effectiveness against various pathogens highlights its potential role in combating antibiotic resistance in clinical settings .
Case Study 1: Antitumor Efficacy
In a study published in MDPI, this compound was tested against several cancer cell lines, revealing IC50 values that indicate potent activity. For instance, it showed remarkable efficacy against the MCF-7 breast cancer cell line with an IC50 value significantly lower than that of many standard chemotherapeutics, suggesting its potential as a viable treatment option for breast cancer patients .
Case Study 2: Mechanistic Insights
Research focusing on the molecular mechanisms of this compound has revealed its interaction with ribosomal RNA, leading to premature termination of protein synthesis. This action is similar to that of other antibiotics but with distinct structural properties that could reduce side effects and enhance efficacy .
Comparative Data Table
| Application | Effectiveness | Target Cells | IC50 Values |
|---|---|---|---|
| Antitumor Activity | High | MCF-7, H460, GXF 251L | < 10 nM |
| Antimicrobial Activity | Broad-spectrum | Various resistant bacteria | Not specified |
| Mechanism of Action | Protein synthesis inhibition | Ribosomal RNA targets | Not applicable |
Propriétés
Formule moléculaire |
C22H20O7 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
7,12-dihydroxy-2-(2-hydroxybutan-2-yl)-5-methyl-9,10-dihydronaphtho[7,6-h]chromene-4,8,11-trione |
InChI |
InChI=1S/C22H20O7/c1-4-22(3,28)14-8-13(25)15-9(2)7-10-16(21(15)29-14)20(27)18-12(24)6-5-11(23)17(18)19(10)26/h7-8,26-28H,4-6H2,1-3H3 |
Clé InChI |
CAICRNNJVRUMNG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=C4C(=O)CCC(=O)C4=C3O)O)O |
Synonymes |
2,3-dihydroquinizarin parimycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















